molecular formula C16H10ClFN2OS B273534 (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one

Cat. No. B273534
M. Wt: 332.8 g/mol
InChI Key: HYEJGWAIPMGSGX-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been found to have promising antitumor and antiviral properties, making it a valuable target for drug development.

Mechanism of Action

The mechanism of action of (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one involves the inhibition of key enzymes and pathways involved in tumor growth and viral replication. Specifically, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one has a range of biochemical and physiological effects. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit cell proliferation and migration. In addition, (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one has been found to modulate the immune response, potentially enhancing antitumor and antiviral activity.

Advantages and Limitations for Lab Experiments

The advantages of using (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one in lab experiments include its potent antitumor and antiviral activity, as well as its ability to induce apoptosis and inhibit cell proliferation. However, limitations include the need for further research into its toxicity and potential side effects, as well as the need for optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for research into (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one. These include:
1. Further optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability, to enhance its therapeutic potential.
2. Investigation into the compound's potential as a combination therapy with other antitumor and antiviral agents.
3. Research into the mechanism of action of (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one, particularly its interactions with key enzymes and pathways involved in tumor growth and viral replication.
4. Further preclinical and clinical studies to evaluate the safety and efficacy of (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one as a therapeutic agent.
5. Investigation into the potential of (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one as a diagnostic tool for cancer and viral infections.

Synthesis Methods

The synthesis of (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one involves the reaction of 2-chloroaniline with 4-fluorobenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

The potential therapeutic applications of (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one have been the focus of scientific research. Studies have shown that this compound has antitumor properties, inhibiting the growth of various cancer cell lines. In addition, (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one has been found to have antiviral properties, inhibiting the replication of certain viruses such as HIV-1.

properties

Product Name

(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C16H10ClFN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C16H10ClFN2OS/c17-12-3-1-2-4-13(12)19-16-20-15(21)14(22-16)9-10-5-7-11(18)8-6-10/h1-9H,(H,19,20,21)/b14-9+

InChI Key

HYEJGWAIPMGSGX-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC2=NC(=O)/C(=C\C3=CC=C(C=C3)F)/S2)Cl

SMILES

C1=CC=C(C(=C1)NC2=NC(=O)C(=CC3=CC=C(C=C3)F)S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=O)C(=CC3=CC=C(C=C3)F)S2)Cl

Origin of Product

United States

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